Carprofen glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

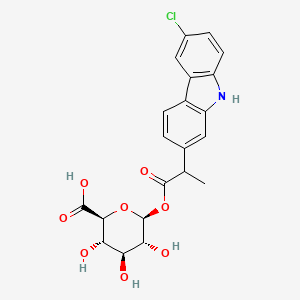

Carprofen glucuronide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a carbazole moiety and multiple hydroxyl groups, which contribute to its diverse chemical reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Carprofen glucuronide typically involves multi-step organic reactions. The process begins with the preparation of the carbazole derivative, followed by its functionalization to introduce the propanoyl group. Subsequent steps involve the protection and deprotection of hydroxyl groups, as well as the formation of the tetrahydropyran ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the desired compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

Carprofen glucuronide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The chloro group in the carbazole moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while substitution of the chloro group can result in various carbazole derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Pharmacokinetics of Carprofen Glucuronide

Carprofen undergoes extensive biotransformation in the liver, primarily through glucuronidation, which results in the formation of various glucuronide metabolites, including this compound. The pharmacokinetics of this compound have been studied in several animal species:

- Absorption and Distribution : Carprofen is rapidly absorbed following oral administration, achieving peak plasma concentrations within 1-3 hours. The glucuronide metabolite appears in plasma shortly after administration and is detectable for a limited time .

- Elimination : The primary route of elimination for carprofen and its metabolites is via feces (70-80%) and urine (10-20%). Enterohepatic recirculation has been observed, particularly for the S-enantiomer of carprofen .

Table 1: Pharmacokinetic Parameters of Carprofen and this compound

| Parameter | Carprofen | This compound |

|---|---|---|

| Peak Plasma Concentration | 1-3 hours | 1 hour |

| Bioavailability | >90% | N/A |

| Elimination Half-Life | ~8 hours | N/A |

| Primary Excretion Route | Feces (70-80%) | N/A |

Pain Management

This compound plays a crucial role in the therapeutic effects of carprofen. As a potent inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), it contributes to the drug's analgesic and anti-inflammatory actions. Clinical studies have demonstrated significant improvements in pain management for conditions such as:

- Osteoarthritis : In multicenter field studies involving dogs with osteoarthritis, administration of carprofen resulted in statistically significant improvements in lameness evaluations .

- Postoperative Pain : Carprofen has been effectively used to manage postoperative pain in various surgical procedures, including ovariohysterectomy and orthopedic surgeries .

Safety Profile

While generally well-tolerated, carprofen can cause adverse effects, particularly at higher doses. Clinical studies have reported incidents of gastrointestinal disturbances and renal toxicity associated with carprofen use . Notably, the glucuronidation pathway may influence the safety profile by modulating the systemic exposure to potentially harmful metabolites.

Case Study 1: Carprofen Overdose Management

A case report highlighted the use of intravenous lipid emulsion therapy for managing carprofen toxicity in a cat. The therapy was based on the "lipid sink" theory, suggesting that lipids sequester lipophilic drugs like carprofen from target tissues, thereby reducing toxicity. Post-treatment measurements indicated fluctuations in serum carprofen levels correlated with triglyceride levels .

Case Study 2: Enantioselective Glucuronidation

Research involving horses showed enantioselective glucuronidation of carprofen, indicating that the S-enantiomer is preferentially metabolized into its glucuronide form. This study emphasized the importance of understanding stereoselectivity in drug metabolism and its implications for therapeutic efficacy and safety .

Mecanismo De Acción

The mechanism of action of Carprofen glucuronide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other carbazole derivatives and tetrahydropyran-containing molecules. Examples include:

- 6-Chloro-9H-carbazole-2-carboxylic acid

- 2-(6-Chloro-9H-carbazol-2-yl)propanoic acid

- 3,4,5-Trihydroxytetrahydro-2H-pyran-2-carboxylic acid

Uniqueness

What sets Carprofen glucuronide apart is its combination of a carbazole moiety with a tetrahydropyran ring and multiple hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Propiedades

Fórmula molecular |

C21H20ClNO8 |

|---|---|

Peso molecular |

449.8 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6S)-6-[2-(6-chloro-9H-carbazol-2-yl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H20ClNO8/c1-8(20(29)31-21-17(26)15(24)16(25)18(30-21)19(27)28)9-2-4-11-12-7-10(22)3-5-13(12)23-14(11)6-9/h2-8,15-18,21,23-26H,1H3,(H,27,28)/t8?,15-,16-,17+,18-,21-/m0/s1 |

Clave InChI |

LKHNUFCRKUXDBR-PMQWCHQJSA-N |

SMILES isomérico |

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

SMILES canónico |

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.